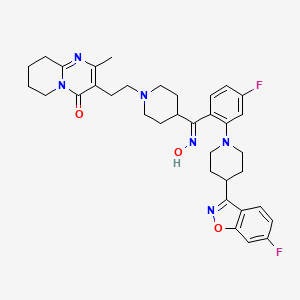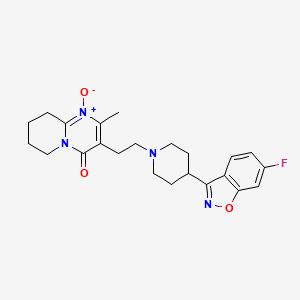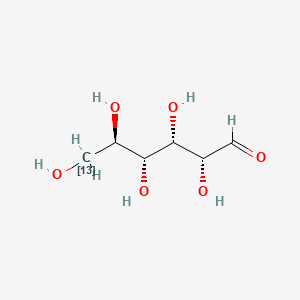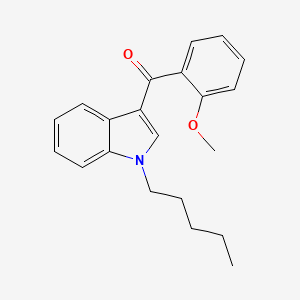![molecular formula C2H4O2 B583821 [1,2-13C2]乙醇醛 CAS No. 478529-69-0](/img/structure/B583821.png)
[1,2-13C2]乙醇醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2-13C2]Glycolaldehyde: is an isotopically labeled form of glycolaldehyde, a simple organic compound with the molecular formula C2H4O2. This compound contains both an aldehyde group (−CHO) and a hydroxyl group (−OH), making it the smallest molecule with these functional groups. The isotopic labeling with carbon-13 (^13C) at positions 1 and 2 allows for detailed studies in various scientific fields, including chemistry, biology, and medicine.
科学研究应用
Chemistry:
Isotopic Labeling Studies: [1,2-13C2]Glycolaldehyde is used in isotopic labeling studies to trace carbon atoms in chemical reactions and metabolic pathways.
Biology:
Metabolic Pathways: It helps in studying metabolic pathways involving glycolysis and the pentose phosphate pathway.
Medicine:
Advanced Glycation End Products (AGEs): Glycolaldehyde is a precursor to AGEs, which are studied for their role in diabetes and its complications.
Industry:
Biomass Conversion: It is used in the conversion of biomass to value-added chemicals.
作用机制
Target of Action
[1,2-13C2]Glycolaldehyde, also known as Hydroxyacetaldehyde, is the smallest possible molecule that contains both an aldehyde group and a hydroxyl group . It is a highly reactive molecule that occurs both in the biosphere and in the interstellar medium . The primary targets of [1,2-13C2]Glycolaldehyde are various biochemical pathways where it serves as a precursor or intermediate molecule .
Mode of Action
[1,2-13C2]Glycolaldehyde interacts with its targets by participating in various chemical reactions. For instance, it can form by the action of ketolase on fructose 1,6-bisphosphate in an alternate glycolysis pathway . In acidic or basic solution, the compound undergoes reversible tautomerization to form 1,2-dihydroxyethene .
Biochemical Pathways
[1,2-13C2]Glycolaldehyde plays a role in several biochemical pathways. In the alternate glycolysis pathway, it forms by the action of ketolase on fructose 1,6-bisphosphate . This compound is transferred by thiamine pyrophosphate during the pentose phosphate shunt . In purine catabolism, xanthine is first converted to urate, which is then converted to 5-hydroxyisourate, which decarboxylates to allantoin and allantoic acid . After hydrolyzing one urea, this leaves glycolureate. After hydrolyzing the second urea, glycolaldehyde is left . Two glycolaldehydes condense to form erythrose 4-phosphate, which goes to the pentose phosphate shunt again .
Result of Action
The molecular and cellular effects of [1,2-13C2]Glycolaldehyde’s action are primarily seen in its role as an intermediate in various biochemical pathways. It contributes to the production of energy in cells via the glycolysis pathway and the pentose phosphate shunt . It also plays a role in the catabolism of purines .
Action Environment
The action, efficacy, and stability of [1,2-13C2]Glycolaldehyde are influenced by various environmental factors. For instance, in acidic or basic solutions, it undergoes reversible tautomerization . The presence of other reactants, such as in the formose reaction, can also affect its reactivity . Furthermore, the presence of oxygen can promote the oxidation of [1,2-13C2]Glycolaldehyde, which is crucial for amino acid synthesis .
生化分析
Biochemical Properties
[1,2-13C2]Glycolaldehyde is an intermediate or precursor molecule in a variety of reactions, including the formose reaction and purine catabolism . It plays a crucial role in these biochemical reactions by interacting with various enzymes and proteins. The nature of these interactions is largely dependent on the specific biochemical pathway in which [1,2-13C2]Glycolaldehyde is involved.
Cellular Effects
[1,2-13C2]Glycolaldehyde has been found to disrupt insulin signaling and glucose uptake through adipogenesis . It does not increase lipid accumulation but increases the distribution of adipocyte differentiation . It also induces sensory neuron death through activation of the c-Jun N-terminal kinase and p-38 MAP kinase pathways .
Molecular Mechanism
The molecular mechanism of [1,2-13C2]Glycolaldehyde involves its conversion into other compounds through various biochemical reactions. For instance, it can be converted into acetyl-phosphate by a phosphoketolase . It also induces apoptosis in renal cells via ROS-mediated mitochondrial dysfunction .
Temporal Effects in Laboratory Settings
The effects of [1,2-13C2]Glycolaldehyde can change over time in laboratory settings. For example, it has been found that [1,2-13C2]Glycolaldehyde exhibits concentration- and time-dependent toxicity toward ND7/23 cells .
Metabolic Pathways
[1,2-13C2]Glycolaldehyde is involved in several metabolic pathways. It is an intermediate in the formose reaction and can form by action of ketolase on fructose 1,6-bisphosphate in an alternate glycolysis pathway .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of [1,2-13C2]Glycolaldehyde typically involves the reaction of a carbon source containing a ^13C label with a glycolaldehyde acetal. Common carbon sources include ^13C-labeled glucose or formaldehyde . The specific preparation method depends on the experimental requirements and conditions.
Industrial Production Methods: Industrial production of glycolaldehyde, including its isotopically labeled forms, can be achieved through the oxidation of ethylene glycol using hydrogen peroxide in the presence of iron (II) sulfate . This method ensures a high yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: Glycolaldehyde can be oxidized to glyoxal or glycolic acid.
Reduction: It can be reduced to ethylene glycol.
Condensation: Glycolaldehyde can undergo aldol condensation to form larger sugar molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and iron (II) sulfate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Condensation: Base catalysts such as sodium hydroxide.
Major Products:
Oxidation: Glyoxal, glycolic acid.
Reduction: Ethylene glycol.
Condensation: Larger sugar molecules like erythrose.
相似化合物的比较
Glyoxal: Another simple aldehyde with two aldehyde groups.
Glyceraldehyde: A three-carbon sugar with both an aldehyde and hydroxyl group.
Lactaldehyde: A three-carbon molecule with an aldehyde and hydroxyl group.
Uniqueness:
属性
IUPAC Name |
2-hydroxyacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCNASOHLSPBMP-ZDOIIHCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.037 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)



![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)



![sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B583760.png)

